2-Ethyl-5-phenylfuran-3-carboxylic acid

Description

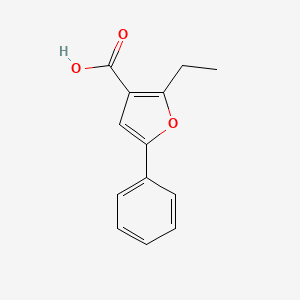

2-Ethyl-5-phenylfuran-3-carboxylic acid is a heterocyclic compound belonging to the aryl furan family. Its structure consists of a furan ring substituted with an ethyl group at position 2, a phenyl group at position 5, and a carboxylic acid moiety at position 3 (Figure 1). Aryl furans are widely recognized for their utility in synthesizing biologically active compounds, including pharmaceuticals for neurodegenerative diseases and antiretroviral therapies .

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-ethyl-5-phenylfuran-3-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-2-11-10(13(14)15)8-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

ZPEIJGIXSBJUSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of furan derivatives and phenyl-substituted acetic acids, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Ethyl-5-phenylfuran-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl-5-phenylfuran-3-carboxylic Acid

The methyl-substituted analog (2-methyl-5-phenylfuran-3-carboxylic acid) shares nearly identical structural features, differing only in the alkyl group at position 2 (ethyl vs. methyl). Key distinctions include:

*Predicted based on substituent hydrophobicity.

The ethyl group may confer improved membrane permeability in drug design but could also reduce aqueous solubility. Synthetic routes for methyl analogs often involve Baeyer-Villiger oxidation and sodium chlorite-mediated oxidation, as seen in tetrahydrofuran-3-carboxylic acid derivatives .

Complex Furan Derivatives (e.g., 4-(3,4-Difluoro-2-methoxy-phenyl)-2-methyl-2-(trifluoromethyl)-3H-furan-5-carboxylic Acid)

Patented derivatives, such as the compound above, feature electronegative substituents (e.g., trifluoromethyl, difluoromethoxy) that enhance binding affinity in pharmacological targets but complicate synthesis. These modifications contrast with the simplicity of this compound, which may offer synthetic accessibility .

Comparison with Related Heterocyclic Systems

Tetrahydrofuran-3-carboxylic Acid Derivatives

Saturated tetrahydrofuran analogs (e.g., 3-aryltetrahydrofuran-3-carboxylic acids) exhibit distinct reactivity due to ring flexibility and reduced aromaticity. The unsaturated furan core in this compound likely enhances conjugation, influencing electronic properties and biological interactions.

Pyrazole Derivatives (e.g., 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic Acid)

Pyrazole-based analogs differ in heterocycle core (pyrazole vs. furan), introducing basic nitrogen atoms. For instance, pyrazole derivatives may exhibit higher metabolic stability but require distinct synthetic strategies .

Biological Activity

2-Ethyl-5-phenylfuran-3-carboxylic acid is a compound belonging to the furan family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX (specific key) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular signaling processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, influencing signal transduction pathways.

Anticancer Properties

Furan derivatives are increasingly recognized for their anticancer potential. Certain compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the effects of this compound on cancer cell lines could provide insights into its therapeutic applications.

Case Studies

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of various furan derivatives found that compounds similar to this compound demonstrated significant inhibition against pathogenic bacteria .

- Anticancer Research : Another investigation focused on the anticancer effects of furan-based compounds revealed that modifications at the furan ring could enhance cytotoxicity against specific cancer cell lines . This suggests that this compound may also possess similar properties warranting further exploration.

Research Findings

Recent studies have highlighted the need for further research into the biological activities of this compound. Notably:

- In vitro Studies : Preliminary in vitro studies indicate potential cytotoxic effects against cancer cell lines, suggesting a need for dose-response evaluations.

- Structure-Activity Relationship (SAR) : Understanding how structural variations influence biological activity is crucial for developing more effective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.